molecular formula C10H12ClN3O2 B188043 Bicyclo(2.2.1)heptane-2-carbonitrile, 5-chloro-6-((((methylamino)carbonyl)oxy)imino)-, (1S-(1alpha,2beta,4alpha,5alpha,6E))- CAS No. 15271-41-7

Bicyclo(2.2.1)heptane-2-carbonitrile, 5-chloro-6-((((methylamino)carbonyl)oxy)imino)-, (1S-(1alpha,2beta,4alpha,5alpha,6E))-

Cat. No. B188043
CAS RN: 15271-41-7
M. Wt: 241.67 g/mol
InChI Key: QCQPGRMMDFIQMB-JTLQWOPJSA-N
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Description

Bicyclo[2.2.1]heptane-2-carbonitrile, 5-chloro-6-[[[(methylamino)cabonyl]oxy]imino]-, [1s-(1alpha,2beta,4alpha,5alpha,6e)]- is a solid. Used experimentally for residual control of mobile forms of spider mites, including several phosphate resistant strains. Has not been registered. (EPA, 1998)

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Bicyclo[2.2.1]heptane derivatives are valuable in synthesizing complex molecular structures. They have been utilized in the synthesis of various compounds like diastereomeric cyclopropenes, triene tetramers, and tricyclohexane tetramers, which are important in organic chemistry due to their unique structural properties (Billups et al., 1996).

Organic Chemistry and Drug Development

  • The unique bicyclic structure of Bicyclo[2.2.1]heptane compounds is leveraged in organic synthetic chemistry, serving as versatile building blocks. They are instrumental in constructing intricate chemical frameworks, including tricyclic carbon frameworks, which are critical in drug development and synthesis of pharmaceutical intermediates (Ikeuchi et al., 2021).

Crystallography and Molecular Structure

  • These compounds are studied for their rigid molecular structure, offering insights into the nature of bicyclic systems. The analysis of their crystal structures helps in understanding the stereochemistry of various derivatives, which is pivotal in the development of new materials and drugs (Clegg et al., 1995).

Experimental Studies in Chemistry

  • Bicyclo[2.2.1]heptane derivatives are used in experimental studies to understand chemical reactions and properties. For instance, their interaction with different reagents, and the study of their transformation under various conditions, offers valuable information for chemical synthesis and reaction mechanisms (Bell et al., 1977).

Advancements in Stereochemistry

  • The study of these compounds contributes to advancements in stereochemistry, particularly in understanding the absolute configuration of molecules. This knowledge is crucial for the synthesis of stereo-specific drugs and materials (Plettner et al., 2005).

properties

CAS RN

15271-41-7

Product Name

Bicyclo(2.2.1)heptane-2-carbonitrile, 5-chloro-6-((((methylamino)carbonyl)oxy)imino)-, (1S-(1alpha,2beta,4alpha,5alpha,6E))-

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

IUPAC Name

[(E)-[(1S,3R,4R,6R)-3-chloro-6-cyano-2-bicyclo[2.2.1]heptanylidene]amino] N-methylcarbamate

InChI

InChI=1S/C10H12ClN3O2/c1-13-10(15)16-14-9-7-3-5(8(9)11)2-6(7)4-12/h5-8H,2-3H2,1H3,(H,13,15)/b14-9+/t5-,6-,7-,8+/m0/s1

InChI Key

QCQPGRMMDFIQMB-JTLQWOPJSA-N

Isomeric SMILES

CNC(=O)O/N=C/1\[C@@H]2C[C@H]([C@@H]1Cl)C[C@@H]2C#N

SMILES

CNC(=O)ON=C1C2CC(C1Cl)CC2C#N

Canonical SMILES

CNC(=O)ON=C1C2CC(C1Cl)CC2C#N

melting_point

318 to 320 °F (EPA, 1998)
143.5 °C

Other CAS RN

951-42-8
15271-41-7

physical_description

Bicyclo[2.2.1]heptane-2-carbonitrile, 5-chloro-6-[[[(methylamino)cabonyl]oxy]imino]-, [1s-(1alpha,2beta,4alpha,5alpha,6e)]- is a solid. Used experimentally for residual control of mobile forms of spider mites, including several phosphate resistant strains. Has not been registered. (EPA, 1998)

Pictograms

Acute Toxic; Environmental Hazard

solubility

0.01 M

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo(2.2.1)heptane-2-carbonitrile, 5-chloro-6-((((methylamino)carbonyl)oxy)imino)-, (1S-(1alpha,2beta,4alpha,5alpha,6E))-
Reactant of Route 2
Bicyclo(2.2.1)heptane-2-carbonitrile, 5-chloro-6-((((methylamino)carbonyl)oxy)imino)-, (1S-(1alpha,2beta,4alpha,5alpha,6E))-
Reactant of Route 3
Reactant of Route 3
Bicyclo(2.2.1)heptane-2-carbonitrile, 5-chloro-6-((((methylamino)carbonyl)oxy)imino)-, (1S-(1alpha,2beta,4alpha,5alpha,6E))-
Reactant of Route 4
Reactant of Route 4
Bicyclo(2.2.1)heptane-2-carbonitrile, 5-chloro-6-((((methylamino)carbonyl)oxy)imino)-, (1S-(1alpha,2beta,4alpha,5alpha,6E))-
Reactant of Route 5
Reactant of Route 5
Bicyclo(2.2.1)heptane-2-carbonitrile, 5-chloro-6-((((methylamino)carbonyl)oxy)imino)-, (1S-(1alpha,2beta,4alpha,5alpha,6E))-
Reactant of Route 6
Reactant of Route 6
Bicyclo(2.2.1)heptane-2-carbonitrile, 5-chloro-6-((((methylamino)carbonyl)oxy)imino)-, (1S-(1alpha,2beta,4alpha,5alpha,6E))-

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